1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431964-95-2
VCID: VC2602844
InChI: InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H
SMILES: C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl
Molecular Formula: C10H9ClFN3O2
Molecular Weight: 257.65 g/mol

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

CAS No.: 1431964-95-2

Cat. No.: VC2602844

Molecular Formula: C10H9ClFN3O2

Molecular Weight: 257.65 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride - 1431964-95-2

Specification

CAS No. 1431964-95-2
Molecular Formula C10H9ClFN3O2
Molecular Weight 257.65 g/mol
IUPAC Name 1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H
Standard InChI Key SFFBMNAZNWGSFP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl
Canonical SMILES C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl

Introduction

Chemical Structure and Properties

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is derived from its parent molecule, 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The compound features a pyrazole ring substituted with a carboxylic acid group at position 3 and connected to a 2-amino-4-fluorophenyl moiety at position 1, with the molecule existing as a hydrochloride salt.

Molecular Information

The key properties of this compound are summarized in Table 1.

PropertyValue
CAS Number1431964-95-2
Molecular FormulaC₁₀H₉ClFN₃O₂
Molecular Weight257.65 g/mol
IUPAC Name1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H
Standard InChIKeySFFBMNAZNWGSFP-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl

The compound contains three key structural components: a pyrazole ring, an amino-fluorophenyl group, and a carboxylic acid functionality. The presence of the hydrochloride salt affects its solubility and other physicochemical properties.

Structural Features

The structure of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride contains several important features:

  • A pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms

  • A carboxylic acid group at position 3 of the pyrazole ring

  • A 2-amino-4-fluorophenyl group attached to nitrogen at position 1 of the pyrazole

  • A hydrochloride counterion that forms an ionic bond with the basic nitrogen

The compound's structure is characterized by potential hydrogen bonding sites, including the amino group, carboxylic acid moiety, and the pyrazole nitrogen. These sites play important roles in its chemical reactivity and biological interactions.

Chemical Reactions

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can participate in various chemical reactions, primarily due to its functional groups: the amino group, the carboxylic acid moiety, and the pyrazole ring.

Reactions Involving the Amino Group

The amino group at the 2-position of the phenyl ring can undergo typical amine reactions:

  • Diazotization: Reaction with nitrous acid to form diazonium salts

  • Acylation: Reaction with acid chlorides or anhydrides to form amides

  • Oxidation: Conversion to nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety can participate in standard carboxylic acid reactions:

  • Esterification: Formation of esters with alcohols under acidic conditions

  • Amidation: Formation of amides with amines, often facilitated by coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)

  • Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride

  • Acid chloride formation: Reaction with thionyl chloride to form the corresponding acid chloride

Reactions Involving the Pyrazole Ring

The pyrazole ring can undergo various transformations:

  • Electrophilic substitution: Typically at position 4 of the pyrazole ring

  • Nucleophilic substitution: Particularly if additional electron-withdrawing groups are present

  • Coordination with metals: Through the nitrogen atoms, which can act as ligands

Reaction Table

Table 2 summarizes the potential reactions and the required conditions:

Reaction TypeReactive SiteReagentsProductsConditions
OxidationAmino groupKMnO₄, H₂O₂Nitro derivativesAqueous/organic solvent, room temperature to reflux
ReductionCarboxylic acidLiAlH₄, NaBH₄Alcohol derivativesDry THF, 0°C to room temperature
EsterificationCarboxylic acidROH, H⁺Ester derivativesAcidic conditions, reflux
AmidationCarboxylic acidR-NH₂, HBTU, Et₃NAmide derivativesCH₂Cl₂, room temperature
DiazotizationAmino groupNaNO₂, HClDiazonium saltAqueous solution, 0-5°C
SubstitutionPyrazole ringElectrophilesSubstituted pyrazolesVaries with electrophile

Biological Activity

Pyrazole derivatives, including those structurally similar to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, exhibit diverse biological activities, making them compounds of significant interest in pharmaceutical research.

Anti-inflammatory Activity

Pyrazole derivatives have shown substantial anti-inflammatory properties in various studies. Compounds with structural similarities to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride have demonstrated inhibitory effects on inflammatory mediators such as TNF-α and IL-6 .

Several studies have reported that pyrazole compounds containing carboxylic acid groups have exhibited anti-inflammatory activity comparable to reference drugs like diclofenac sodium and celecoxib. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process .

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant antimicrobial properties. Research has shown activity against various bacterial strains including:

  • Escherichia coli

  • Staphylococcus aureus

  • Pseudomonas aeruginosa

  • Klebsiella pneumonia

The presence of fluorine substituents, as in our compound of interest, often enhances antimicrobial activity by improving membrane permeability and metabolic stability .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. Compounds structurally related to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride have shown cytotoxic effects against various cancer cell lines.

Table 3 presents data from studies on similar pyrazole compounds and their activity against cancer cell lines:

Cancer Cell LineIC₅₀ (μM)Mechanism of Action
A549 (lung cancer)1.5Induction of apoptosis
HepG2 (liver cancer)0.74Inhibition of cell proliferation
MCF-7 (breast cancer)3.3Cell cycle arrest at SubG1/G1 phase

Pyrazole compounds have been reported to exhibit their anticancer effects through various mechanisms including:

  • Induction of apoptosis through upregulation of pro-apoptotic proteins

  • Inhibition of specific kinases involved in cancer progression

  • Cell cycle arrest at various phases

  • Disruption of cancer cell signaling pathways

Other Biological Activities

Additional biological activities reported for pyrazole derivatives include:

  • Anticonvulsant activity: Several pyrazole compounds have demonstrated activity in seizure models

  • Antidepressant effects: Particularly through inhibition of monoamine oxidase (MAO) enzymes

  • Antiviral properties: Active against hepatitis A virus and herpes simplex virus

  • Angiotensin-converting enzyme (ACE) inhibition: Potential applications in hypertension management

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for the development of effective therapeutics based on pyrazole scaffolds. Several structural features influence the biological activity of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride and related compounds.

Comparison with Similar Compounds

Table 4 compares 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride with structurally related compounds:

CompoundStructural DifferenceEffect on Activity
1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochlorideLacks the fluorine atomGenerally lower lipophilicity and potentially reduced membrane permeability
1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acidAmino group at 4-position, not the hydrochloride saltDifferent hydrogen bonding pattern and solubility profile
4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acidFluoroethyl instead of fluorophenyl groupDifferent spatial arrangement and altered binding characteristics

Research Applications and Future Perspectives

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride and related compounds have emerged as promising molecules for various research applications, with significant potential for future development.

Pharmaceutical Research

The compound is currently being investigated as a potential pharmaceutical agent, particularly in areas where pyrazole derivatives have shown promise:

  • Anti-inflammatory drug development: Building on the established anti-inflammatory properties of pyrazole compounds

  • Anticancer research: Exploring the compound's cytotoxic effects and potential for targeted cancer therapies

  • Antimicrobial development: Investigating applications against resistant bacterial strains

Chemical Building Block

1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride serves as a valuable building block for the synthesis of more complex molecules:

  • The amino group provides a site for further derivatization

  • The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives

  • The pyrazole ring can be further functionalized at various positions

Future Research Directions

Several promising avenues for future research on this compound include:

Medicinal Chemistry

  • Structure optimization: Modifying the structure to enhance binding to specific biological targets

  • Development of targeted therapies: Coupling the compound to targeting moieties for site-specific drug delivery

  • Prodrug approaches: Developing prodrug forms to improve pharmacokinetic properties

Combination Therapies

Investigating the compound's potential in combination with established therapeutic agents to:

  • Enhance efficacy through synergistic effects

  • Overcome resistance mechanisms

  • Reduce dosages and associated side effects

Novel Applications

Exploring the compound's potential in emerging fields:

  • Nanotechnology: Incorporating the compound into nanoparticle drug delivery systems

  • Bioconjugation: Attaching the compound to biomolecules for targeted delivery or diagnostic applications

  • Materials science: Utilizing the compound's structural features for the development of functional materials

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